1-Iodo-4-(4-pentylcyclohexyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

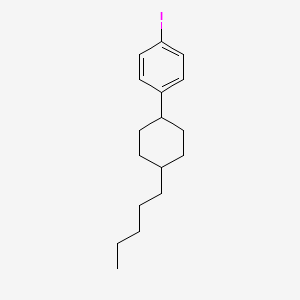

1-Iodo-4-(4-pentylcyclohexyl)benzene is a chemical compound with the CAS Number: 948553-20-6 . It has a molecular weight of 356.29 . The compound is typically stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

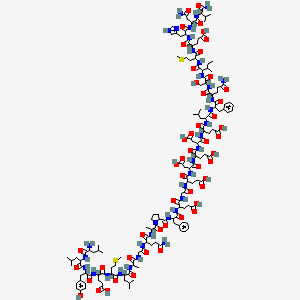

The molecular structure of 1-Iodo-4-(4-pentylcyclohexyl)benzene consists of a benzene ring substituted with an iodine atom and a 4-pentylcyclohexyl group . The InChI Code for this compound is 1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3/t14-,15- .Physical And Chemical Properties Analysis

1-Iodo-4-(4-pentylcyclohexyl)benzene is a solid at room temperature . It has a boiling point of 378.5±21.0°C at 760 mmHg . The compound is typically stored in a dark place under an inert atmosphere .Scientific Research Applications

Liquid Crystal Molecules : A study examined the electric field effect on the polarizability of nematic liquid crystal molecules, including derivatives of 1-Iodo-4-(4-pentylcyclohexyl)benzene. This research contributes to understanding the electronic properties of liquid crystals, which are crucial for their application in display technologies and other areas (Upadhyay et al., 2020).

Chemical Synthesis : The compound was used in the tosyloxylactonization of alkenoic acids, demonstrating its role in synthesizing lactones and unsaturated compounds, which are valuable in pharmaceutical and chemical industries (Shah et al., 1986).

Organic Synthesis : Research focused on synthesizing 4-(4-Pentylcyclohexyl) benzoic acid, an important intermediate in organic synthesis and potentially useful in various chemical processes (Xie Xin-ji, 2003).

Catalysis and Hydrogenation : A study investigated the hydrogenation and dehydrogenation of C6 cyclic hydrocarbons on nickel surfaces, using iodo cyclohexane, which is structurally related to 1-Iodo-4-(4-pentylcyclohexyl)benzene. This research provides insights into the mechanisms of catalytic reactions, which are fundamental in chemical engineering (Tjandra & Zaera, 1996).

Halogenation Reactions : The role of [hydroxy(tosyloxy)iodo]benzene in ring halogenations of polyalkylbenzenes was investigated, showing the compound's potential in creating halogenated derivatives, important in various chemical syntheses (Bovonsombat & Mcnelis, 1993).

Synthesis of Conjugated Compounds : A study explored the synthesis and applications of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides, demonstrating the compound's relevance in creating new carbon-carbon bonds and conjugated compounds (Wei et al., 2014).

Liquid Crystal Synthesis : The compound's derivative was used in an improved synthesis of liquid crystals by Sonogashira cross-coupling reaction. This showcases its utility in the development of advanced materials for display technologies (Shang et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-iodo-4-(4-pentylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXAYCOQJDVMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669935 |

Source

|

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-(4-pentylcyclohexyl)benzene | |

CAS RN |

116963-80-5 |

Source

|

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)